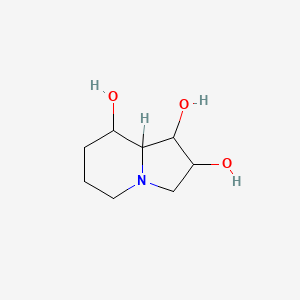

Octahydroindolizine-1,2,8-triol

Cat. No. B8806068

M. Wt: 173.21 g/mol

InChI Key: FXUAIOOAOAVCGD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06395745B1

Procedure details

The test compound swainsonine is prepared by 0.4 serial dilution of a 40 μM stock. Present in each determination is 10 μl diluted test compound, 25 μl of 10 mM paranitrophenyl mannopyranoside, 200 mM sodium acetate, pH 5.6 and 15 μl of purified rat liver Golgi mannosidase II. After incubating the reaction for 60 minutes at 37° C., the reaction is quenched with 50 μl of 0.5 M sodium carbonate. Absorption is read at 405 mn. After subtracting the blank from positive controls and samples, the samples are normalized against the positive control mean using a variable slope, sigmoidal curve fit, with bottom=0, top=100. The signal is proportional to the amount of products from the uninhibited reaction. The calculated IC50 for inhibition of purified Golgi mannosidase II by swainsonine hydrochloride is 0.068±0.021 μM.

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

O(C1C=CC([N+]([O-])=O)=CC=1)C1O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O.C([O-])(=O)C.[Na+].[CH2:27]1[CH2:35][N:34]2[CH:30]([CH:31]([OH:37])[CH:32]([OH:36])[CH2:33]2)[CH:29]([OH:38])[CH2:28]1>>[CH2:27]1[CH2:35][N:34]2[C@@H:30]([C@H:31]([OH:37])[C@H:32]([OH:36])[CH2:33]2)[C@H:29]([OH:38])[CH2:28]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 μL

|

|

Type

|

reactant

|

|

Smiles

|

O(C1[C@@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO)C1=CC=C(C=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(C2C(C(CN2C1)O)O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction for 60 minutes at 37° C.

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction is quenched with 50 μl of 0.5 M sodium carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Absorption

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The signal is proportional to the amount of products from the uninhibited reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06395745B1

Procedure details

The test compound swainsonine is prepared by 0.4 serial dilution of a 40 μM stock. Present in each determination is 10 μl diluted test compound, 25 μl of 10 mM paranitrophenyl mannopyranoside, 200 mM sodium acetate, pH 5.6 and 15 μl of purified rat liver Golgi mannosidase II. After incubating the reaction for 60 minutes at 37° C., the reaction is quenched with 50 μl of 0.5 M sodium carbonate. Absorption is read at 405 mn. After subtracting the blank from positive controls and samples, the samples are normalized against the positive control mean using a variable slope, sigmoidal curve fit, with bottom=0, top=100. The signal is proportional to the amount of products from the uninhibited reaction. The calculated IC50 for inhibition of purified Golgi mannosidase II by swainsonine hydrochloride is 0.068±0.021 μM.

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

O(C1C=CC([N+]([O-])=O)=CC=1)C1O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]1O.C([O-])(=O)C.[Na+].[CH2:27]1[CH2:35][N:34]2[CH:30]([CH:31]([OH:37])[CH:32]([OH:36])[CH2:33]2)[CH:29]([OH:38])[CH2:28]1>>[CH2:27]1[CH2:35][N:34]2[C@@H:30]([C@H:31]([OH:37])[C@H:32]([OH:36])[CH2:33]2)[C@H:29]([OH:38])[CH2:28]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 μL

|

|

Type

|

reactant

|

|

Smiles

|

O(C1[C@@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO)C1=CC=C(C=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(C2C(C(CN2C1)O)O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction for 60 minutes at 37° C.

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction is quenched with 50 μl of 0.5 M sodium carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Absorption

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The signal is proportional to the amount of products from the uninhibited reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |